N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is an organic compound that features a furan ring, a hydroxypropyl group, and a phenylpropanamide moiety
Mechanism of Action
Target of Action
The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide, a furan derivative, has been found to exhibit a wide range of biological and pharmacological characteristics . Furan derivatives have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed in various disease areas, suggesting that they may affect multiple biochemical pathways.
Result of Action
As a furan derivative, it is known to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via the reaction of a furan derivative with an appropriate epoxide under acidic or basic conditions.
Formation of the Phenylpropanamide Moiety: The phenylpropanamide group can be synthesized by reacting a phenylpropanoic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the phenylpropanamide moiety can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, or anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 5-hydroxy-methylfurfural
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is unique due to its combination of a furan ring, a hydroxypropyl group, and a phenylpropanamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGXJZJCGBWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.